![molecular formula C20H24N2O3S B2636328 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1903884-50-3](/img/structure/B2636328.png)
4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene moiety linked to a piperazine ring, which is further connected to a thiane-1,1-dione structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. One common approach is the acylation of piperazine with naphthalene-1-carbonyl chloride, followed by the introduction of the thiane-1,1-dione moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Wirkmechanismus
The mechanism of action of 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(benzoyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
- 4-[4-(phenylacetyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
Uniqueness
4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(19-7-3-5-16-4-1-2-6-18(16)19)22-12-10-21(11-13-22)17-8-14-26(24,25)15-9-17/h1-7,17H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOSZZWCJHLMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
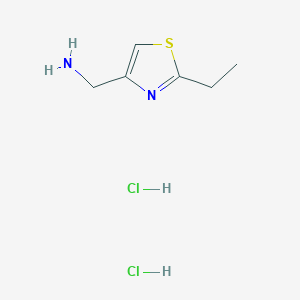
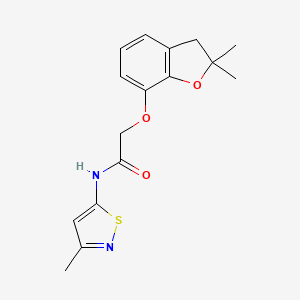
![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
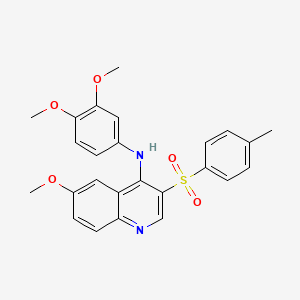
![N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2636253.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2636255.png)
![4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2636257.png)
![Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2636259.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide](/img/structure/B2636260.png)
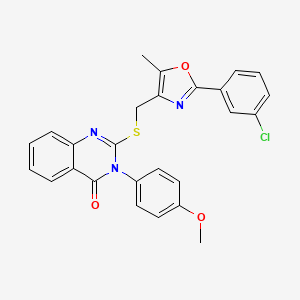
![3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2636263.png)
![4,7,8-Trimethyl-2-(2-phenylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636265.png)
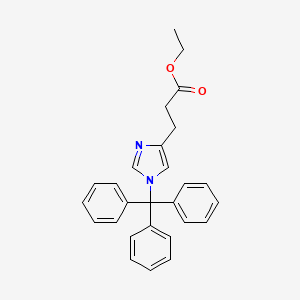
![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)
